molecular formula C21H24N4S B2590459 2-methyl-3-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)quinoxaline CAS No. 2380057-49-6

2-methyl-3-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)quinoxaline

Cat. No.: B2590459
CAS No.: 2380057-49-6
M. Wt: 364.51
InChI Key: KQWAFKXTJXQVLB-UHFFFAOYSA-N
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Description

2-methyl-3-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)quinoxaline is a complex organic compound that features a quinoxaline core substituted with a thieno[3,2-c]pyridine moiety and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)quinoxaline typically involves multi-step organic reactions. One common approach is to start with the quinoxaline core and introduce the thieno[3,2-c]pyridine and piperidine substituents through a series of nucleophilic substitution and cyclization reactions. Key reagents often include halogenated quinoxalines, thiophene derivatives, and piperidine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated quinoxalines, thiophene derivatives, and piperidine under various conditions, including the use of catalysts and solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce fully hydrogenated derivatives.

Scientific Research Applications

2-methyl-3-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)quinoxaline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-methyl-3-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to and inhibit enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine derivatives: These compounds share the thieno[3,2-c]pyridine core and exhibit similar biological activities.

    Quinoxaline derivatives: Compounds with a quinoxaline core that are used in various applications, including medicinal chemistry and material science.

    Piperidine derivatives: Molecules containing a piperidine ring, often used in pharmaceuticals and agrochemicals.

Uniqueness

2-methyl-3-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)quinoxaline is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4S/c1-15-21(23-19-5-3-2-4-18(19)22-15)24-10-6-17(7-11-24)25-12-8-20-16(14-25)9-13-26-20/h2-5,9,13,17H,6-8,10-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWAFKXTJXQVLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCC(CC3)N4CCC5=C(C4)C=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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